molecular formula C35H56N4O5S B1157187 8-iso Prostaglandin A2-biotin

8-iso Prostaglandin A2-biotin

Cat. No.: B1157187
M. Wt: 644.9
InChI Key: CMOWJMGZBDREFB-RYNARFMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-iso Prostaglandin A2-biotin is a specialized affinity probe designed for the study of oxidative stress and the capture of interacting proteins. Isoprostanes, like 8-iso Prostaglandin A2, are prostaglandin-like compounds produced in vivo by free radical-catalyzed peroxidation of arachidonoyl-containing lipids, serving as reliable markers of oxidative stress . The biotin ligand conjugated to this compound enables the detection and isolation of proteins that bind to 8-iso PGA2, facilitating the study of its biological targets and pathways . This mechanism makes it a valuable tool for researchers investigating the molecular mechanisms of oxidative damage, which is implicated in a wide range of conditions, including cardiovascular disease, diabetes, and cancer . By utilizing this affinity probe, scientists can further explore the role of lipid peroxidation products in cell signaling and inflammatory responses.

Properties

Molecular Formula

C35H56N4O5S

Molecular Weight

644.9

InChI

InChI=1S/C35H56N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h4,8,19-22,26-29,31,34,40H,2-3,5-7,9-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b8-4-,21-

InChI Key

CMOWJMGZBDREFB-RYNARFMTSA-N

SMILES

O=C1C=C[C@H](/C=C/[C@@H](O)CCCCC)[C@@H]1C/C=CCCCC(NCCCCCNC(CCCC[C@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O

Synonyms

8-iso PGA2-biotin

Origin of Product

United States

Mechanistic Principles Underpinning 8 Iso Prostaglandin A2 Biotin Action in Research

Non-Enzymatic Origin of Isoprostanes from Lipid Peroxidation in Research Models

Isoprostanes, including 8-iso Prostaglandin (B15479496) A2, are prostaglandin-like compounds produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of polyunsaturated fatty acids, most notably arachidonic acid. nih.govnih.gov This process is distinct from the enzymatic synthesis of prostaglandins (B1171923) by cyclooxygenase (COX) enzymes. mdpi.com The formation of isoprostanes is initiated by the attack of reactive oxygen species (ROS) on arachidonic acid, which is often esterified within membrane phospholipids. nih.govresearchgate.net

This free radical attack leads to the formation of bicycloendoperoxide intermediates, which are analogous to the prostaglandin H2 (PGH2) intermediates in the COX pathway. researchgate.net These unstable intermediates then rearrange to form a variety of isoprostane isomers, including F2-isoprostanes, which have become a "gold standard" biomarker for assessing endogenous oxidative stress. nih.gov Further rearrangement and dehydration of D- and E-ring isoprostanes lead to the formation of A- and J-ring cyclopentenone isoprostanes, such as 8-iso Prostaglandin A2. nih.govresearchgate.net Because this formation is a hallmark of oxidative damage, the measurement of specific isoprostanes provides a reliable index of oxidative stress in various physiological and pathophysiological conditions. mdpi.comnih.govnih.gov

Key Stages of Non-Enzymatic Isoprostane Formation
StageDescriptionKey Molecules/FactorsReference
InitiationFree radicals (e.g., hydroxyl radical) abstract a hydrogen atom from arachidonic acid, initiating a chain reaction.Arachidonic Acid, Reactive Oxygen Species (ROS) nih.govresearchgate.net
PropagationThe arachidonyl radical reacts with molecular oxygen to form a peroxyl radical, which then undergoes endocyclization to form bicyclic endoperoxide intermediates.Molecular Oxygen, Peroxyl Radicals researchgate.net
RearrangementThe unstable endoperoxide intermediates are reduced to form stable F2-isoprostanes or rearrange to form D/E-ring isoprostanes.Endoperoxide Intermediates nih.govresearchgate.net
DehydrationD/E-ring isoprostanes spontaneously dehydrate to form the more stable A/J-ring cyclopentenone isoprostanes, including 8-iso Prostaglandin A2.D/E-ring Isoprostanes nih.govresearchgate.net

Biotin-Streptavidin Affinity System in Biochemical Detections and Captures

The biotin (B1667282) tag on 8-iso Prostaglandin A2 is crucial for its utility as a research probe. glpbio.com This functionality relies on the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin. revvity.comrockland.com This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range (10⁻¹⁴ to 10⁻¹⁵ M). nih.govthermofisher.com

The interaction is characterized by a very rapid on-rate, and once the complex is formed, it is remarkably stable. thermofisher.comacs.org It can withstand harsh conditions such as extreme pH, high temperatures, and the presence of denaturing agents, which makes it an ideal system for a wide array of biochemical applications. revvity.comnih.gov In the context of 8-iso Prostaglandin A2-biotin, the biotin moiety allows for the detection, isolation, and quantification of the molecule and any cellular components it has interacted with. labclinics.com This is typically achieved by using streptavidin conjugated to a reporter molecule (like an enzyme or fluorophore) for detection or immobilized on a solid support (like beads or plates) for affinity capture and purification. rockland.comwikipedia.org

Comparison of Biological Interaction Affinities
Interacting SystemDissociation Constant (Kd)Relative StrengthReference
Biotin-Avidin~10⁻¹⁵ MVery High thermofisher.com
Biotin-Streptavidin~10⁻¹⁴ MVery High nih.gov
Antigen-Antibody10⁻⁸ to 10⁻¹² MHigh nih.gov
Enzyme-Substrate10⁻³ to 10⁻⁸ MModerate to Low

Covalent Adduction Mechanisms of Cyclopentenone Isoprostanes to Cellular Macromolecules

A key feature of the biological activity of 8-iso Prostaglandin A2 and other cyclopentenone prostaglandins is their ability to form covalent adducts with cellular macromolecules. nih.govcore.ac.uk This reactivity is conferred by the α,β-unsaturated carbonyl group within the cyclopentenone ring, which makes the β-carbon a strong electrophile. nih.govnih.gov

This electrophilic center is susceptible to nucleophilic attack from cellular molecules, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins and glutathione (B108866) (GSH). core.ac.ukportlandpress.com The reaction, known as a Michael addition, results in the formation of a stable, covalent bond between the isoprostane and the macromolecule. nih.govnih.gov This adduction can alter the structure and function of the target protein, thereby modulating signaling pathways. core.ac.uknih.gov For example, cyclopentenone prostaglandins have been shown to form adducts with key signaling proteins such as Keap1, NF-κB, and H-Ras, leading to the activation of antioxidant responses or the inhibition of inflammatory pathways. core.ac.uknih.govportlandpress.com This covalent modification is a primary mechanism through which these lipid mediators exert their biological effects, independent of classical G-protein coupled receptor interactions. nih.gov

Examples of Protein Targets for Cyclopentenone Prostaglandin Adduction
Protein TargetResidue ModifiedFunctional ConsequenceReference
Keap1CysteineActivation of Nrf2 and antioxidant gene expression core.ac.ukportlandpress.com
NF-κB (p50/p65 subunits)CysteineInhibition of DNA binding and suppression of inflammatory gene expression core.ac.uknih.gov
H-RasCysteine (Cys-184)Activation of Ras-dependent signaling pathways nih.gov
IKK (IκB kinase)CysteineInhibition of NF-κB activation core.ac.uk
Thioredoxin ReductaseCysteineInhibition of antioxidant function core.ac.uk

Stereochemical Considerations in Isoprostane Biological Activity Relevant to Probing

The non-enzymatic, free-radical-mediated formation of isoprostanes results in a complex mixture of a large number of stereoisomers. nih.govlongdom.org Unlike enzyme-catalyzed reactions that are highly stereospecific, the free radical process can generate molecules with different spatial arrangements of their side chains and hydroxyl groups. For instance, the F2-isoprostane pathway can theoretically generate 64 distinct stereoisomers. mdpi.com

This stereochemistry is critically important for biological activity, as interactions with cellular targets like receptors and enzymes are often highly specific to the three-dimensional shape of a ligand. mdpi.com A well-studied example is 15-F2t-IsoP (also known as 8-iso-PGF2α), which differs from the COX-derived PGF2α in the stereochemistry of its upper side chain. nih.gov Despite this subtle difference, 8-iso-PGF2α is a potent vasoconstrictor that acts on thromboxane (B8750289) receptors. nih.govahajournals.org The specific biological effects of other isoprostane isomers, including the various stereoisomers of Prostaglandin A2, can also vary significantly. Therefore, the use of a stereochemically defined compound like this compound in research is essential for dissecting specific molecular interactions and avoiding the confounding effects that would arise from using a mixture of isomers. mdpi.com

Impact of Stereochemistry on Isoprostane/Prostaglandin Activity
CompoundKey Stereochemical FeaturePrimary Biological Activity/InteractionReference
8-iso-PGF2α (15-F2t-IsoP)cis orientation of the two side chains relative to the cyclopentane (B165970) ring.Potent vasoconstrictor; agonist at the thromboxane A2 receptor. nih.gov
PGF2αtrans orientation of the two side chains, produced by COX enzymes.Acts on the prostaglandin F receptor (FP receptor); involved in uterine contraction. nih.gov
15-A2-IsoPsA mixture of four stereoisomers is formed non-enzymatically.Potently suppress inflammatory signaling via NF-κB inhibition. nih.gov
15-J2-IsoPsA mixture of four stereoisomers is formed non-enzymatically.Induce neuronal apoptosis; activate PPARγ. nih.gov

Methodological Frameworks Utilizing 8 Iso Prostaglandin A2 Biotin in Experimental Design

Development and Validation of Affinity Capture Techniques

Affinity capture techniques are central to the utility of 8-iso PGA2-biotin. These methods exploit the strong and specific biotin-avidin interaction to isolate and identify cellular components that bind to the 8-iso PGA2 moiety. This approach is a cornerstone of chemical proteomics, facilitating the identification of molecular targets for bioactive compounds. nih.gov

Protein-ligand interaction assays using 8-iso PGA2-biotin are designed to identify and characterize the binding of this lipid to specific proteins. The general principle involves incubating the biotinylated probe with a biological sample, such as a cell lysate, to allow for the formation of protein-ligand complexes. These complexes are then captured on a solid support coated with streptavidin or avidin (B1170675). nih.gov After washing away non-specific binders, the captured proteins can be eluted and identified.

A study using the related compound, Prostaglandin (B15479496) A2-biotin (PGA2-biotin), demonstrated the efficacy of this method. In this research, the biotinylated probe was used to sensitively detect the binding of PGA2 to specific cellular proteins. The correlation between the binding of PGA2 to these proteins and the inhibition of cellular proliferation suggested that one or more of the identified proteins could be involved in this physiological response. nih.gov This type of assay provides a powerful tool for linking the biological activity of a prostaglandin to its direct molecular interactions.

The primary application of 8-iso PGA2-biotin is the direct identification of its cellular binding partners. By serving as a "bait" molecule, it allows for the pull-down and subsequent identification of "prey" proteins from complex biological mixtures. Following affinity capture on streptavidin-coated beads, the bound proteins are typically eluted and then identified using high-sensitivity protein identification techniques, most commonly mass spectrometry. nih.govnih.gov

Research utilizing the analogous PGA2-biotin probe successfully identified several cellular proteins with molecular weights of 43, 50, and 56 kilodaltons in K562 erythroleukemia cells. nih.gov The presence of similar binding proteins was also confirmed in other cell types, including mouse fibroblasts and porcine aortic endothelial cells, indicating a potentially conserved mechanism of interaction. nih.gov This approach allows for the unbiased discovery of proteins that interact with a specific lipid, providing novel leads for further functional investigation.

Table 1: Putative Cellular Binding Partners of Prostaglandin A2 Identified Using a Biotinylated Probe

Identified Protein (by Molecular Weight)Cell Line/TypeReference
43 kDaK562 Erythroleukemia nih.gov
50 kDaK562 Erythroleukemia nih.gov
56 kDaK562 Erythroleukemia nih.gov
Not specifiedMouse Fibroblasts nih.gov
Not specifiedPorcine Aortic Endothelial Cells nih.gov

A significant challenge in proteomics is the detection of low-abundance proteins, which are often masked by highly abundant cellular components. cmu.edunih.gov Affinity capture with probes like 8-iso PGA2-biotin is an effective strategy to enrich for these low-abundance targets. cmu.edu By selectively capturing proteins that bind to the probe, the concentration of these specific targets is increased relative to the total protein content, facilitating their subsequent detection and identification. nih.gov

The process involves incubating the biotinylated probe with a large volume of cell lysate, allowing the low-abundance target proteins to bind. The subsequent capture on an avidin matrix effectively concentrates these proteins from the dilute lysate. nih.gov This enrichment is crucial for identifying regulatory proteins, receptors, and enzymes that are present at low physiological levels but play critical roles in cellular signaling pathways initiated by lipids like 8-iso PGA2. Methodologies employing biotinylated antibodies and streptavidin magnetic beads have been developed to minimize non-specific binding and antibody contamination, thereby maximizing the detection of target antigens and their interacting partners via mass spectrometry. nih.gov

Quantitative Analytical Methodologies for 8-iso Prostaglandin A2-biotin and its Analytes

Accurate quantification of eicosanoids and their derivatives is essential for understanding their physiological and pathological roles. Methodologies for 8-iso PGA2 and its biotinylated form include immunoassays and mass spectrometry-based techniques, each offering distinct advantages in sensitivity and specificity.

Enzyme immunoassays, specifically competitive ELISAs, are widely used for the quantification of eicosanoids due to their high sensitivity. cellbiolabs.com In a typical competitive EIA for an isoprostane, a known amount of the target molecule conjugated to an enzyme (like horseradish peroxidase) competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific primary antibody. cellbiolabs.com The amount of enzyme-linked analyte that binds is inversely proportional to the amount of analyte in the sample.

For a biotinylated eicosanoid like 8-iso PGA2-biotin, the assay design could be adapted. A study on Prostaglandin E2 utilized a biotin-Prostaglandin B2 conjugate as a tracer in a competitive immunoassay. nih.gov In such a setup, the biotinylated prostaglandin competes with the sample prostaglandin for binding to a specific antibody. The bound biotinylated tracer can then be detected by an enzyme-conjugated avidin/streptavidin, which generates a measurable signal. This approach leverages the biotin (B1667282) tag for signal detection rather than for capture. The high sensitivity of EIAs makes them suitable for detecting low concentrations of eicosanoids in biological fluids, although they can be susceptible to cross-reactivity with structurally similar molecules. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of prostaglandins (B1171923) and isoprostanes due to its high specificity and sensitivity. nih.govtandfonline.com This technique allows for the separation, identification, and quantification of multiple analytes in a single run. A key challenge in isoprostane analysis is the presence of numerous isomers with identical mass and similar fragmentation patterns. nih.govnih.gov Therefore, effective chromatographic separation prior to mass spectrometric detection is crucial for accurate quantification. nih.govnih.gov

Developed LC-MS/MS methods for related isoprostanes, such as 8-iso-PGF2α and 8-iso-PGE2, demonstrate the capability of this technology. nih.govresearchgate.net These methods typically involve:

Sample Preparation: Solid-phase extraction to purify and concentrate the analytes from the biological matrix.

Chromatographic Separation: Use of a liquid chromatography system to separate the target analyte from its isomers and other interfering substances.

Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection, often in negative ion mode, monitoring specific precursor-to-product ion transitions.

Quantification: Use of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) to correct for sample loss during preparation and for matrix effects during ionization. nih.gov

LC-MS/MS offers greater accuracy than immunoassays by distinguishing between closely related isomers and has a wider dynamic range. nih.gov While no specific method for 8-iso PGA2-biotin is extensively documented, the principles established for other isoprostanes are directly applicable. nih.govulisboa.pt

Table 2: Comparison of Analytical Methodologies for Eicosanoids

FeatureEnzyme Immunoassay (EIA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody binding competitionChromatographic separation followed by mass-to-charge ratio detection
Specificity Can be limited by antibody cross-reactivity with isomersHigh; can distinguish between isomers
Sensitivity High (pg/mL range)Very high (pg/mL to fg/mL range)
Throughput High (plate-based format)Moderate to high, depending on run time
Quantification Relative to standard curveAbsolute quantification using internal standards
Primary Advantage High throughput, cost-effective for large sample numbersHigh specificity and accuracy, multiplexing capability
Primary Limitation Potential for inaccurate results due to cross-reactivityHigher equipment cost and complexity

Radioligand Binding Assays Using Biotinylated Probes

While direct radiolabeling of this compound for use as the primary ligand in radioligand binding assays is not a commonly documented technique, its biotin moiety provides a versatile tool for alternative binding assay formats. Biotinylated probes, such as this compound, are primarily designed as affinity probes. caymanchem.com This allows for the detection and capture of proteins that interact with the lipid molecule through the high-affinity interaction between biotin and streptavidin or avidin. caymanchem.com

A key application of a biotinylated probe in the context of receptor binding is in competitive binding assays. In this experimental design, a radiolabeled ligand for a specific receptor is used in conjunction with the unlabeled biotinylated compound. The principle of the assay involves the competition between the biotinylated probe and the radiolabeled ligand for binding to the target receptor.

For instance, a methodological framework analogous to that used for other biotinylated receptor probes can be applied. In studies of the thromboxane (B8750289) A2/prostaglandin H2 (TXA2/PGH2) receptor, a biotinylated antagonist, SQB, was used in competition binding studies against a tritiated radioligand, [3H]SQ29,548. nih.gov The concentration-dependent inhibition of the radioligand's specific binding by the biotinylated probe allows for the determination of the probe's binding affinity (Ki). nih.gov

This approach enables the characterization of the binding properties of 8-iso Prostaglandin A2 to its receptor(s) without the need for direct radiolabeling of the compound itself. The amount of bound radioligand is measured, and a decrease in radioactivity indicates displacement by the biotinylated competitor. The data can then be used to generate inhibition curves and calculate the affinity of this compound for the receptor.

Application in Cell-Based Research Models

Investigation of Cellular Proliferation Modulation

The impact of prostaglandins on cellular proliferation is a critical area of investigation, with different prostaglandins exhibiting distinct effects. While studies focusing specifically on this compound are limited, research on structurally similar compounds provides insight into its potential role. Prostaglandin A2 (PGA2), a related cyclopentenone prostaglandin, has demonstrated anti-proliferative effects.

In studies involving human cancer cell lines, PGA2 has been shown to significantly reduce cell numbers. For example, in HeLa (human epithelial cervix carcinoma) and MCF-7 (human breast carcinoma) cells, treatment with PGA2 resulted in a marked decrease in cell proliferation over 24 and 48 hours. nih.gov This anti-mitogenic effect was accompanied by morphological changes indicative of apoptosis, such as chromatin aggregation and cell membrane blebbing. nih.gov Furthermore, cell cycle analysis revealed an increase in DNA content preceding the G0/G1 peak, suggestive of apoptotic body formation. nih.gov

Conversely, other prostaglandins, such as Prostaglandin E2 (PGE2), are known to promote tumor growth and proliferation through various signaling pathways. nih.govfrontiersin.org Given that 8-iso Prostaglandin A2 is an isoprostane formed via non-enzymatic lipid peroxidation, its effects on cell proliferation may differ from enzymatically produced prostaglandins and could be context-dependent, potentially inhibiting or promoting proliferation in different cell types and under various physiological conditions.

CompoundCell LineEffectTime PointReference
Prostaglandin A2 (20 µg/ml)HeLa25% reduction in cell number24 hours nih.gov
Prostaglandin A2 (20 µg/ml)HeLa39% reduction in cell number48 hours nih.gov
Prostaglandin A2 (20 µg/ml)MCF-752% reduction in cell number24 hours nih.gov
Prostaglandin A2 (20 µg/ml)MCF-780% reduction in cell number48 hours nih.gov

Analysis of Intracellular Calcium Flux Dynamics

8-iso Prostaglandin A2 has been identified as a modulator of intracellular calcium ([Ca2+]i) signaling. Studies have demonstrated its ability to induce calcium influx in specific cell types. In HEK293 cells engineered to express human transient receptor potential ankyrin 1 (TRPA1), a non-selective cation channel, 8-iso PGA2 at a concentration of 100 µM was shown to trigger an influx of calcium. caymanchem.com A similar effect was observed in isolated mouse trigeminal neurons, indicating a role for this isoprostane in neuronal excitation. caymanchem.com

The regulation of intracellular calcium is a crucial aspect of prostaglandin signaling in general. For example, Prostaglandin E2 (PGE2) has been shown to inhibit high-voltage-activated calcium currents in subpopulations of mouse trigeminal sensory neurons, an effect mediated by G protein-coupled receptors. nih.gov The production of PGE2 itself can be dependent on intracellular calcium levels, as increases in cytosolic [Ca2+] can activate phospholipase A2, a key enzyme in the arachidonic acid cascade. jci.org Furthermore, both 2-arachidonoylglycerol (B1664049) (2-AG) and PGE2 can induce calcium transients in spinal cultured astrocytes, with PGE2 being significantly more potent. frontiersin.org The discharge of PGE2 from single cells can be triggered by calcium transients, leading to a radial spread of signaling to neighboring cells. nih.govelifesciences.org

These findings suggest that 8-iso Prostaglandin A2, like other eicosanoids, can influence cellular function by modulating calcium homeostasis. The use of this compound in conjunction with fluorescent calcium indicators could facilitate the study of these dynamics, allowing for the visualization and quantification of calcium flux in response to receptor activation in various cell-based models.

CompoundCell TypeConcentrationObserved EffectReference
8-iso Prostaglandin A2HEK293 cells expressing human TRPA1100 µMInduces calcium influx caymanchem.com
8-iso Prostaglandin A2Isolated mouse trigeminal neurons100 µMInduces calcium influx caymanchem.com

Assessment of Glutamate-Induced Cytotoxicity

8-iso Prostaglandin A2 has been implicated in the potentiation of neurodegeneration by exacerbating glutamate-induced cytotoxicity. caymanchem.com Glutamate (B1630785), a major excitatory neurotransmitter, can induce neuronal cell death through excitotoxicity when present in excessive concentrations, a process linked to various neurodegenerative diseases. nih.gov

In studies utilizing the HT22 mouse hippocampal cell line, which is a common model for studying glutamate-induced oxidative stress, 8-iso PGA2 was shown to enhance the cytotoxic effects of glutamate. caymanchem.combiocompare.com Treatment with 8-iso PGA2 at concentrations of 1 µM and 30 µM potentiated glutamate-induced cell death and led to a decrease in the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. caymanchem.comlabchem.com.my This suggests that 8-iso PGA2 contributes to oxidative stress, thereby rendering neurons more vulnerable to glutamate-mediated damage.

The mechanism of glutamate toxicity in HT22 cells involves the inhibition of cystine uptake, leading to GSH depletion and subsequent accumulation of reactive oxygen species (ROS), which ultimately results in oxidative cell death, a process known as ferroptosis. The finding that 8-iso PGA2 lowers GSH levels aligns with this pathway, indicating that it may amplify the initial insult caused by glutamate. The use of this compound could aid in identifying the specific cellular binding partners through which it exerts these sensitizing effects in models of neurotoxicity.

CompoundCell LineConcentrationEffectReference
8-iso Prostaglandin A2HT22 hippocampal cells1 µMPotentiates glutamate-induced cytotoxicity caymanchem.com
8-iso Prostaglandin A2HT22 hippocampal cells30 µMDecreases glutathione (GSH) levels caymanchem.com

Studies on Endothelial Cell Migration and Morphogenesis

8-iso Prostaglandin A2 has been identified as a significant inhibitor of angiogenesis, the process of forming new blood vessels, which involves endothelial cell migration and morphogenesis (tube formation). Research has shown that this isoprostane can counteract the pro-angiogenic effects of key growth factors like Vascular Endothelial Growth Factor (VEGF).

In in vitro studies using human coronary artery endothelial cells (HCAECs), 8-iso PGA2 at a concentration of 10 µM was found to inhibit both VEGF-induced cell migration and the formation of capillary-like structures (tube formation). caymanchem.combiocompare.com This inhibitory effect appears to be mediated through the activation of the thromboxane A2 (TP) receptor, as the effect could be reversed by the TP receptor antagonist SQ 29,548. caymanchem.com Similarly, the related compound 8-iso-PGE2 has also been shown to block VEGF-induced migration and tube formation of endothelial cells. mdpi.com

Further studies have reinforced the anti-angiogenic role of isoprostanes. In the context of scleroderma, elevated levels of 8-isoprostane activate the thromboxane A2 receptor, leading to the inhibition of VEGF-induced angiogenesis. nih.gov This suggests a potential link between oxidative stress, which generates isoprostanes, and impaired angiogenesis. nih.gov These findings highlight the potential of 8-iso Prostaglandin A2 and its derivatives as tools to investigate the molecular mechanisms that negatively regulate endothelial cell migration and morphogenesis.

CompoundCell TypeConcentrationExperimental ModelObserved EffectMediating ReceptorReference
8-iso Prostaglandin A2Human coronary artery endothelial cells10 µMVEGF-induced migrationInhibitionThromboxane A2 Receptor caymanchem.com
8-iso Prostaglandin A2Human coronary artery endothelial cells10 µMVEGF-induced tube formationInhibitionThromboxane A2 Receptor caymanchem.com
8-isoprostaneScleroderma endothelial cellsN/AVEGF-induced angiogenesisInhibitionThromboxane A2 Receptor nih.gov
8-iso-PGE2Endothelial cellsN/AVEGF-induced migration and tube formationInhibitionN/A mdpi.com

Elucidation of Molecular and Cellular Targets Mediated by 8 Iso Prostaglandin A2 Biotin and Analogues

Research into Transient Receptor Potential Ankyrin 1 (TRPA1) Activation

8-iso Prostaglandin (B15479496) A2 (8-iso PGA2) and related cyclopentenone prostaglandins (B1171923) have been identified as activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in nociceptive signaling. nih.govnih.govnih.gov While direct studies on the biotinylated form, 8-iso Prostaglandin A2-biotin, are limited, research on its non-biotinylated analogue provides significant insights into its mechanism of action. This compound is primarily utilized as an affinity probe to identify and isolate proteins, such as TRPA1, that interact with 8-iso PGA2. caymanchem.com

Characterization of TRPA1-Dependent Nociceptive Pathway Activation in Research Models

In various research models, 8-iso PGA2 has been shown to directly activate nociceptive pathways in a TRPA1-dependent manner. Studies using mouse models have demonstrated that intraplantar injection of 8-iso PGA2 elicits a robust and transient nociceptive response, characterized by licking and lifting of the paw. nih.govcaymanchem.com This effect is notably absent in mice genetically deficient in TRPA1 (TRPA1-/-), confirming the critical role of this channel in mediating the pain-like behavior induced by 8-iso PGA2. nih.govcaymanchem.com

At the cellular level, 8-iso PGA2 and other cyclopentenone prostaglandins evoke a concentration-dependent increase in intracellular calcium ([Ca2+]i) in dorsal root ganglion (DRG) neurons, which are primary sensory neurons. nih.gov This calcium influx is a hallmark of nociceptor activation. Furthermore, this activation leads to the release of key neuropeptides involved in pain transmission and neurogenic inflammation, namely Substance P (SP) and calcitonin gene-related peptide (CGRP), from spinal cord slices. nih.gov The activation of TRPA1 by these lipids ultimately leads to the stimulation of nociceptive pathways in the spinal cord, as evidenced by the increased expression of c-fos, a marker of neuronal activation, in the dorsal horn of the spinal cord following administration of these compounds. nih.gov

Table 1: Effects of 8-iso PGA2 and Related Compounds on TRPA1-Dependent Nociception

Compound Research Model Observed Effect TRPA1 Dependence Reference
8-iso PGA2 Mouse Paw Injection Nocifensive behavior (licking/lifting) Completely dependent nih.govcaymanchem.com
8-iso PGA2 Mouse DRG Neurons Increased intracellular calcium ([Ca2+]i) Dependent nih.gov
8-iso PGA2 Rat Spinal Cord Slices Release of Substance P and CGRP Implied nih.gov

Analysis of Thromboxane (B8750289) A2 Receptor (TP Receptor) Interactions

In addition to TRPA1, 8-iso PGA2 and its analogues are known to interact with the Thromboxane A2 receptor (TP receptor), a G protein-coupled receptor involved in a variety of physiological processes, including platelet aggregation and vasoconstriction.

Binding Site Coordination within TP Receptors

While direct binding studies with 8-iso PGA2 are not extensively detailed, research on the closely related isoprostane, 8-iso-PGF2α, provides valuable information on the molecular interactions with the TP receptor. Site-directed mutagenesis studies have revealed a unique coordination profile for 8-iso-PGF2α within the TP receptor. nih.gov This interaction involves the amino acid residues Phenylalanine 184 (Phe184) and Aspartate 193 (Asp193), which are also shared binding sites for classical TP receptor ligands like thromboxane A2. nih.gov However, a key distinction is the requirement of Phenylalanine 196 (Phe196) for the binding of 8-iso-PGF2α, a residue not essential for the binding of traditional agonists. nih.gov This suggests that isoprostanes have a distinct binding mode within the TP receptor compared to other endogenous ligands.

Signaling Through Stimulatory and Inhibitory Pathways in Platelet Models

The interaction of isoprostanes with platelets is complex, involving both stimulatory and inhibitory signaling pathways. In human platelet models, 8-iso-PGF2α has been shown to signal through two distinct pathways. nih.gov The first is a stimulatory pathway that is dependent on the TP receptor and leads to platelet shape change. nih.gov The second is a surprising inhibitory pathway that is independent of the TP receptor and is mediated by an increase in intracellular cyclic AMP (cAMP). nih.gov

This dual signaling explains the paradoxical observations where isoprostanes can act as TP agonists in some contexts (e.g., smooth muscle) but appear to have antagonistic or weak agonistic effects in platelet preparations. caymanchem.com For instance, 8-iso-PGE2 at high concentrations can induce platelet aggregation, an effect that is blocked by a TP receptor antagonist. glpbio.com However, at lower, more physiologically relevant concentrations, 8-iso-PGE2 can either potentiate or weaken platelet aggregation induced by other agonists like ADP or platelet-activating factor (PAF). pnas.org This modulatory role is likely a result of the balance between the TP receptor-mediated stimulatory signals and the cAMP-mediated inhibitory signals. nih.gov

Table 2: Dual Signaling Pathways of Isoprostanes in Human Platelets

Pathway Receptor Second Messenger Effect on Platelets Reference
Stimulatory Thromboxane A2 (TP) Receptor Calcium mobilization Shape change, potential for aggregation nih.gov

Modulation of Intracellular Signal Transduction Pathways

The activation of TRPA1 and TP receptors by 8-iso PGA2 and its analogues leads to the modulation of several downstream intracellular signal transduction pathways.

Activation of the TP receptor by isoprostanes such as 8-isoprostane has been shown to stimulate the RhoA/Rho-associated kinase (ROCK) pathway. nih.gov This pathway is crucial in mediating cellular processes like actin cytoskeleton reorganization, which is involved in cell migration and smooth muscle contraction. For instance, in scleroderma endothelial cells, 8-isoprostane-induced activation of the TXAR/RhoA/ROCK pathway inhibits the pro-angiogenic effects of Vascular Endothelial Growth Factor (VEGF). nih.gov

Furthermore, studies with 8-iso-PGE2 in human umbilical vein endothelial cells (HUVECs) have demonstrated the involvement of the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. nih.gov In this model, 8-iso-PGE2 increases intracellular cAMP levels, leading to PKA-dependent signaling that promotes the adhesion of monocytes. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are also implicated in the cellular responses to isoprostanes. In the same HUVEC model, 8-iso-PGE2 was found to induce the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK) 1/2. nih.gov Interestingly, the pro-adhesive effect of 8-iso-PGE2 on monocytes was shown to be dependent on the p38 MAPK pathway, but not the ERK pathway. nih.gov This signaling occurs independently of the classical inflammatory NF-κB pathway. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
8-iso Prostaglandin A2 8-iso PGA2
This compound
Transient Receptor Potential Ankyrin 1 TRPA1
Thromboxane A2 Receptor TP Receptor
Calcitonin Gene-Related Peptide CGRP
Substance P SP
Prostaglandin E2 PGE2
Prostaglandin D2 PGD2
Prostaglandin B2 PGB2
8-iso-Prostaglandin F2α 8-iso-PGF2α
8-iso-Prostaglandin E2 8-iso-PGE2
Adenosine Diphosphate ADP
Platelet-Activating Factor PAF
Cyclic Adenosine Monophosphate cAMP
Protein Kinase A PKA
Rho-associated kinase ROCK
Vascular Endothelial Growth Factor VEGF
Mitogen-Activated Protein Kinase MAPK
Extracellular signal-Regulated Kinase ERK

Investigation of PKB/Akt Kinase Activation

The direct influence of this compound on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (PKB/Akt) signaling pathway is an area of ongoing research. While specific studies on the biotinylated form are limited, research on related prostaglandins, such as Prostaglandin E2 (PGE2), has demonstrated the ability to induce AKT activation. This activation is crucial for various cellular processes, including cell survival and proliferation. For instance, PGE2-mediated AKT activation has been shown to regulate the lifespan of short-lived plasma cells by modulating endoplasmic reticulum stress responses. The structural similarities between these prostaglandins suggest that 8-iso Prostaglandin A2 may also interact with components of the PKB/Akt pathway, a hypothesis that warrants further investigation to be fully substantiated.

Role in Nuclear Beta-Catenin Signaling Regulation

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and tissue homeostasis. Emerging evidence suggests that prostaglandins can modulate this pathway. Specifically, studies on PGE2 have shown its capacity to stimulate β-catenin/T cell factor-dependent transcription in colon cancer cells. nih.gov This is achieved, in part, through the phosphorylation of Glycogen Synthase Kinase-3 (GSK-3), leading to the accumulation of β-catenin. nih.gov Furthermore, PGE2 has been observed to promote the nuclear accumulation of Lymphoid Enhancer Factor-1 (LEF-1), a key transcription factor in the Wnt pathway, in breast cancer cells. nih.gov While direct evidence for this compound is still forthcoming, the established role of other prostaglandins in regulating β-catenin signaling suggests that 8-iso Prostaglandin A2 could have a similar regulatory function.

Parameter Observation with Related Prostaglandin (PGE2) Potential Implication for 8-iso Prostaglandin A2
β-catenin/T cell factor-dependent transcriptionActivated in colon cancer cells nih.govPotential for similar activation, influencing gene expression.
Glycogen Synthase Kinase-3 (GSK-3)Phosphorylation increased nih.govMay lead to β-catenin stabilization and accumulation.
Nuclear accumulation of LEF-1Promoted in breast cancer cells nih.govCould influence the transcription of Wnt target genes.

Interplay with Cyclic AMP (cAMP)-Dependent Mechanisms

Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a multitude of cellular responses through the activation of Protein Kinase A (PKA). The interplay between prostaglandins and cAMP signaling is well-documented. For example, PGE2 has been shown to stimulate cAMP signaling, which in turn can resensitize human leukemia cells to glucocorticoid-induced cell death. nih.gov In other contexts, PGE2 and increased intracellular cAMP have been found to inhibit the expression of interleukin 2 receptors in human T cells. nih.gov Given that some prostaglandin receptors are G-protein coupled receptors that modulate adenylyl cyclase activity, it is plausible that 8-iso Prostaglandin A2 and its biotinylated analogue could also influence intracellular cAMP levels, thereby affecting a wide array of downstream cellular processes. The specific nature of this interaction, whether stimulatory or inhibitory, is likely cell-type and context-dependent.

Impact on Cellular Redox Homeostasis in Experimental Systems

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. Isoprostanes, including 8-iso Prostaglandin A2, are products of oxidative stress and can, in turn, influence the redox state of the cell.

Effects on Glutathione (B108866) (GSH) Levels

Glutathione (GSH) is a critical intracellular antioxidant. Research has directly implicated 8-iso Prostaglandin A2 in the modulation of GSH levels. In studies utilizing HT22 hippocampal cells, 8-iso PGA2 was found to decrease GSH levels. caymanchem.com This reduction in the primary cellular antioxidant can potentiate glutamate-induced cytotoxicity, highlighting a pro-oxidant effect of this isoprostane in neuronal cells. caymanchem.com The mechanism likely involves the electrophilic nature of the cyclopentenone ring of 8-iso PGA2, which can react with the nucleophilic thiol group of GSH, leading to its depletion. Relatedly, Prostaglandin A2 (PGA2) has also been shown to modulate the glutathione-mediated biotransformation system by depleting GSH and inhibiting glutathione S-transferase P1-1 (GSTP1-1) activity. nih.gov

Experimental System Compound Observed Effect on GSH Reference
HT22 hippocampal cells8-iso Prostaglandin A2Decrease in GSH levels caymanchem.com
IGR-39 human melanoma cellsProstaglandin A2Depletion of GSH nih.gov

Interrelationship with Endothelin-1 Release Pathways

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide produced by endothelial cells, and its release is implicated in various cardiovascular diseases. Studies on the related F2-isoprostane, 8-epi-prostaglandin F2 alpha (8-epi-PGF2α), have demonstrated a stimulatory effect on ET-1 release from bovine aortic endothelial cells. nih.gov This effect is thought to be mediated through the thromboxane A2 (TxA2) receptor, suggesting a cross-talk between the signaling pathways of isoprostanes and endothelins. nih.gov Although direct studies with 8-iso Prostaglandin A2 are needed, the findings with 8-epi-PGF2α suggest that 8-iso Prostaglandin A2 could also participate in the regulation of ET-1 release, thereby contributing to vascular tone and endothelial function. The release of ET-1 by isoprostanes may be a significant factor in conditions associated with oxidative stress. nih.gov

Role of 8 Iso Prostaglandin A2 Biotin in Oxidative Stress Research Paradigms

Utilization as a Molecular Indicator of Lipid Peroxidation in vitro and ex vivo

While specific studies utilizing 8-iso Prostaglandin (B15479496) A2-biotin as a direct quantitative marker of lipid peroxidation are not extensively documented, its structural parent, 8-iso PGA2, is a product of lipid peroxidation. The biotin (B1667282) tag on 8-iso Prostaglandin A2-biotin allows for its use as an affinity probe to detect and isolate proteins that interact with 8-iso PGA2. caymanchem.com This is particularly useful in in vitro and ex vivo models of oxidative stress.

In such experimental setups, cells or tissue preparations can be subjected to oxidative insults, leading to the generation of endogenous isoprostanes. The introduction of this compound can then be used to identify cellular components that are targeted by or respond to the presence of these lipid peroxidation products. The high affinity of biotin for avidin (B1170675) or streptavidin allows for the subsequent purification and identification of these interacting molecules.

The broader class of F2-isoprostanes, such as 8-iso-prostaglandin F2α (8-iso-PGF2α), are well-established and reliable biomarkers for assessing oxidative stress and lipid peroxidation in vivo. nih.govnih.gov Measurement of F2-isoprostanes is considered one of the most dependable methods for evaluating oxidative stress status. nih.gov For instance, elevated levels of 8-iso-PGF2α have been observed in various conditions associated with oxidative stress, providing a quantitative measure of lipid peroxidation. nih.govmdpi.com

Table 1: Research Findings on Isoprostanes as Indicators of Lipid Peroxidation

Isoprostane Model System Key Finding Reference(s)
F2-isoprostanes In vivo (human and animal studies) Regarded as a reliable approach for assessing oxidative stress status. nih.gov
8-iso-PGF2α Patients with end-stage renal disease Significantly higher plasma levels compared to healthy controls, indicating enhanced lipid peroxidation. nih.gov
8-iso-PGF2α Pregnant women with preeclampsia Higher serum levels compared to healthy pregnant women, serving as a marker of oxidative stress in the pathology of the disease. mdpi.comnih.gov

Differentiation of Enzymatic Versus Non-Enzymatic Prostanoid Biosynthesis Pathways

A significant challenge in oxidative stress research is distinguishing between prostanoids formed via enzymatic pathways (e.g., through cyclooxygenase enzymes, COX-1 and COX-2) and those formed non-enzymatically through free radical-mediated lipid peroxidation. The latter is a direct indicator of oxidative stress. While this compound is not directly used to differentiate these pathways, studies on its analogue, 8-iso-PGF2α, have established a methodology for this purpose.

Research has shown that the ratio of 8-iso-PGF2α to prostaglandin F2α (PGF2α) can serve as a quantitative measure to distinguish between enzymatic and non-enzymatic lipid peroxidation. nih.gov In non-enzymatic, chemically-induced lipid peroxidation, 8-iso-PGF2α and PGF2α are produced in roughly equal amounts. nih.gov In contrast, the enzymatic pathway predominantly produces PGF2α. Therefore, a high 8-iso-PGF2α/PGF2α ratio is indicative of a greater contribution from non-enzymatic, free radical-catalyzed lipid peroxidation, and thus, higher levels of oxidative stress. nih.govnih.gov

This principle allows researchers to discern the origins of prostanoid production in various biological contexts. For example, in rats exposed to carbon tetrachloride, a potent inducer of oxidative stress, the contribution of chemical lipid peroxidation to 8-iso-PGF2α formation was dose-dependent. nih.gov In contrast, exposure to lipopolysaccharide, which induces inflammation, resulted in a significant increase in both enzymatic and non-enzymatic pathways. nih.gov

Table 2: Ratios of 8-iso-PGF2α to PGF2α in Differentiating Biosynthesis Pathways

Condition 8-iso-PGF2α / PGF2α Ratio Predominant Pathway Reference(s)
Enzymatic Lipid Peroxidation (PGHS-2) ~0.004 Enzymatic nih.gov
Chemical Lipid Peroxidation (AAPH-induced) ~0.97 Non-enzymatic nih.gov
Rat Plasma (baseline) ~0.06 Primarily Enzymatic nih.gov

Contributions to Understanding Oxidative Damage Mechanisms in Cellular Models

The use of this compound as an affinity probe is particularly valuable in elucidating the molecular mechanisms of oxidative damage in cellular models. caymanchem.comglpbio.com By introducing this biotinylated isoprostane to cells undergoing oxidative stress, researchers can identify proteins that are adducted by 8-iso PGA2. These protein-isoprostane adducts can alter protein function and contribute to cellular dysfunction. The identification of these proteins can reveal novel pathways and targets of oxidative damage.

Oxidative stress can lead to a cascade of cellular events, including damage to DNA, lipids, and proteins. mdpi.com The formation of isoprostanes is a critical aspect of lipid peroxidation, which can compromise the integrity and fluidity of cellular membranes. mdpi.com In neurodegenerative diseases, for example, oxidative damage is a key pathogenic factor, and F2-isoprostanes are considered useful markers for understanding the role of this damage in the brain. nih.gov

By using tools like this compound, researchers can move beyond simply measuring the end-products of oxidative damage and begin to map the specific molecular interactions that mediate the cellular consequences of oxidative stress.

Interrogation of Pro-Oxidant Activity in Controlled Research Environments

In controlled research settings, this compound can be used to investigate the pro-oxidant activity of various compounds or conditions. While not a pro-oxidant itself, its formation is a consequence of pro-oxidant activity. By extension, the proteins that interact with this compound may be involved in the cellular response to pro-oxidant stimuli.

For example, researchers can expose cells to a suspected pro-oxidant and then use this compound to determine if this exposure leads to an increase in proteins that bind to this lipid peroxidation product. This can provide insights into the mechanisms by which the pro-oxidant exerts its effects.

Studies have utilized various inducers of oxidative stress to study these mechanisms. For instance, cigarette smoke is a major external source of pro-oxidants that can lead to chronic inflammatory diseases of the lung. mdpi.com Similarly, exposure to sunlight can induce photosensitization of cosmetic ingredients, leading to the generation of reactive oxygen species and subsequent oxidative stress. mdpi.com

Investigation of Oxidative Stress-Induced Cellular Responses

Oxidative stress triggers a wide range of cellular responses, from the activation of antioxidant defense mechanisms to the initiation of cell death pathways. This compound can be instrumental in studying these responses. By identifying the proteins that interact with 8-iso PGA2, researchers can uncover novel signaling pathways that are activated by lipid peroxidation.

For instance, if this compound is found to bind to a particular kinase or transcription factor, it would suggest a direct link between lipid peroxidation and the regulation of specific cellular processes. This can help to build a more complete picture of how cells sense and respond to oxidative stress.

Cellular responses to oxidative stress are complex and can include the upregulation of antioxidant enzymes, the repair of damaged macromolecules, and, in cases of severe damage, the induction of apoptosis or necrosis. The infiltration of macrophages has been observed following both pulsed and continuous focused ultrasound exposures in a mouse model, indicating an inflammatory response that can be associated with cellular stress. plos.org The molecular changes following such stressors can create local gradients of cytokines and growth factors, further highlighting the intricate cellular responses to stress. plos.org

Advanced Research Directions and Future Scope for 8 Iso Prostaglandin A2 Biotin

Integration with Proteomics for Comprehensive Target Profiling

The primary application of 8-iso Prostaglandin (B15479496) A2-biotin is in affinity purification-mass spectrometry (AP-MS), a cornerstone technique in proteomics for identifying protein-small molecule interactions. By integrating this biotinylated probe with advanced proteomic workflows, researchers can achieve a comprehensive profile of the proteins that directly bind to 8-iso PGA2 within a complex cellular environment.

The process involves incubating 8-iso PGA2-biotin with cell lysates, allowing the probe to bind to its target proteins. Subsequently, streptavidin-coated beads are used to "pull-down" the probe-protein complexes. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry. nih.gov This approach transforms 8-iso PGA2 from simply being a biomarker of oxidative stress into a tool for elucidating its functional consequences. Similar studies with Prostaglandin A2-biotin have successfully identified cellular binding proteins, demonstrating the efficacy of this method. nih.gov

Research StepDescriptionKey TechnologyExpected Outcome
Incubation 8-iso PGA2-biotin is added to cell or tissue lysates to allow for binding to target proteins.-Formation of probe-protein complexes.
Affinity Capture Streptavidin-conjugated magnetic beads or resin are used to isolate the biotinylated complexes.Magnetic Separation, ChromatographyEnrichment of target proteins.
Elution & Digestion Captured proteins are released from the beads and enzymatically digested into smaller peptides.Proteolytic Enzymes (e.g., Trypsin)A complex mixture of peptides ready for analysis.
Identification Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).Mass SpectrometryIdentification and quantification of specific proteins that bind to 8-iso PGA2.

Development of Advanced Imaging Techniques for Subcellular Localization of Binding Partners

Understanding where 8-iso PGA2 interacts with its binding partners within the cell is crucial for deciphering its biological function. While the biotin (B1667282) tag is primarily used for purification, it can also be leveraged for cellular imaging. Advanced imaging techniques can visualize the subcellular localization of these interactions.

This is typically achieved by using a fluorescently-labeled streptavidin conjugate. After treating cells with 8-iso PGA2-biotin and allowing it to bind, the cells are fixed and permeabilized. The addition of streptavidin linked to a fluorophore (e.g., FITC, Alexa Fluor 488) will illuminate the locations of the biotinylated probe, and by extension, its protein targets. This can be visualized using techniques like confocal fluorescence microscopy. Future developments may involve the use of super-resolution microscopy to pinpoint these interactions with even greater precision, potentially revealing dynamic changes in localization in response to cellular stress.

Rational Design of Next-Generation Biotinylated Eicosanoid Probes

While effective, traditional biotinylated probes like 8-iso PGA2-biotin have limitations. The biotin molecule is relatively bulky and may sterically hinder the natural interaction of the eicosanoid with its binding partners. The rational design of next-generation probes aims to overcome these challenges, primarily through the use of "click chemistry". nih.gov

Click chemistry involves pairs of small, mutually reactive functional groups (e.g., an azide (B81097) and an alkyne) that form a stable covalent bond in a highly specific and efficient reaction. thermofisher.com A next-generation probe would replace the large biotin tag on 8-iso PGA2 with a small, inert alkyne group. medchemexpress.com This minimally intrusive probe is introduced to the cells. After it binds to its targets, a reporter tag (like biotin or a fluorophore) carrying the complementary azide group is added. The "click" reaction then attaches the reporter tag in situ. nih.gov This two-step approach minimizes potential interference, offering a more accurate representation of the natural molecular interactions. nih.gov

Probe TypeDesign PrincipleAdvantagesDisadvantages
Traditional Biotin Probe 8-iso PGA2 is directly and permanently conjugated to a biotin molecule. nih.govSimple one-step application for pull-downs and imaging.The bulky biotin tag may cause steric hindrance, potentially altering natural binding interactions.
Click Chemistry Probe 8-iso PGA2 is conjugated to a small, bio-orthogonal handle (e.g., an alkyne). Biotin is added later via a "click" reaction. nih.govMinimizes steric hindrance, providing a more accurate profile of binding partners. Offers modularity (can click on biotin for pull-downs or a fluorophore for imaging).Requires a two-step labeling process. The copper catalyst used in some click reactions can be toxic to live cells, though copper-free methods are available. thermofisher.com

Exploration of Novel Molecular Interaction Networks and Pathways

Identifying the direct binding partners of 8-iso PGA2 is only the first step. The ultimate goal is to understand how these interactions fit into the larger context of cellular function. The list of proteins identified through proteomic studies (as described in 6.1) can be analyzed using bioinformatics tools to map novel molecular interaction networks and signaling pathways.

Pathway analysis software can determine if the identified binding partners are enriched in specific known pathways, such as those related to inflammation, apoptosis, or oxidative stress response. For instance, if multiple identified proteins are components of the NF-κB signaling pathway, it would strongly suggest that 8-iso PGA2 modulates this pathway. This approach allows researchers to move from a single molecule-protein interaction to a systems-level understanding of how oxidative stress signals are propagated through the cell. Given that biotin itself can influence cell signaling, careful experimental design is necessary to isolate the effects of the eicosanoid. nih.gov

Contribution to Fundamental Understanding of Eicosanoid Biochemistry and Lipidomics

The study of probes like 8-iso PGA2-biotin makes a significant contribution to the broader fields of eicosanoid biochemistry and lipidomics. Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, playing key roles in a vast array of physiological and pathological processes. wikipedia.org Lipidomics, the large-scale study of cellular lipids, often identifies changes in the levels of specific lipids like isoprostanes in disease states. nih.gov

However, merely quantifying lipid levels does not explain their function. Chemical probes such as 8-iso PGA2-biotin provide the crucial functional link. By identifying the specific proteins that "sense" and interact with this marker of oxidative stress, researchers can elucidate the mechanisms by which lipid peroxidation translates into a cellular response. This deepens the fundamental understanding of how lipids act as signaling molecules, moving the field of lipidomics from descriptive analysis to mechanistic insight and helping to validate specific lipids as not just biomarkers, but as active participants in cellular pathways.

Q & A

Q. What are the primary methodologies for synthesizing and characterizing 8-iso Prostaglandin A2-biotin?

  • Methodological Answer : 8-iso Prostaglandin A2 (8-iso PGA2) is generated via non-enzymatic oxidation of arachidonic acid under oxidative stress conditions. The biotin conjugate is typically synthesized by coupling the carboxyl group of 8-iso PGA2 to biotin’s primary amine using carbodiimide crosslinkers (e.g., EDC/NHS). Purification is achieved via reversed-phase HPLC, with structural validation using LC-MS/MS and NMR spectroscopy . Key quality controls include assessing purity (>98% via HPLC) and verifying biotin incorporation through streptavidin binding assays .

Q. How is this compound detected in biological samples, and what are the sensitivity limits?

  • Methodological Answer : Detection relies on biotin-avidin affinity systems combined with immunoassays (e.g., ELISA) or mass spectrometry. For ELISA, streptavidin-coated plates capture the biotinylated compound, followed by anti-prostaglandin antibodies for quantification (sensitivity: ~0.1–1 pg/mL). LC-MS/MS offers higher specificity, with detection limits of 5–50 pg/mL using deuterated internal standards (e.g., PGA2-d4) to correct for matrix effects . Sample preparation requires solid-phase extraction to isolate lipid peroxidation products .

Q. What is the biological significance of this compound in oxidative stress studies?

  • Methodological Answer : 8-iso PGA2 is a biomarker of lipid peroxidation, reflecting oxidative damage in tissues. Its biotin conjugate enables tracking in cell cultures or tissues via fluorescence microscopy (using streptavidin-FITC) or Western blotting. Researchers should validate oxidative stress models (e.g., H₂O₂ exposure) with parallel measurements of other isoprostanes (e.g., 8-iso PGF2α) to ensure specificity .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with cellular receptors?

  • Methodological Answer : Use surface plasmon resonance (SPR) or pull-down assays with biotin-streptavidin immobilization. For SPR, immobilize 8-iso PGA2-biotin on a streptavidin-coated sensor chip and measure binding kinetics with recombinant receptors (e.g., PPAR-γ). Include negative controls (e.g., non-biotinylated 8-iso PGA2) to exclude non-specific binding. For cellular studies, combine biotinylation with confocal microscopy to localize receptor interactions .

Q. What experimental factors contribute to variability in quantifying this compound as an oxidative stress biomarker?

  • Methodological Answer : Variability arises from:
  • Sample handling : Rapid freezing (-80°C) and addition of antioxidants (e.g., BHT) prevent ex vivo oxidation .
  • Metabolite interference : 2,3-dinor-8-iso PGF2α (a major metabolite) can cross-react in assays. Use LC-MS/MS with selective ion monitoring to differentiate isoforms .
  • Biological matrices : Plasma requires lipid extraction, while urine needs creatinine normalization .

Q. How do contradictions in pharmacological data for 8-iso Prostaglandin A2 arise, and how can they be resolved?

  • Methodological Answer : Limited pharmacological data exist for 8-iso PGA2 due to its instability and low endogenous concentrations. Discrepancies in receptor binding studies (e.g., renal vasoconstriction vs. anti-inflammatory effects) may stem from:
  • Isomer-specific activity : Non-enzymatic oxidation produces multiple isomers (e.g., 8-iso PGF2β), which may antagonize or synergize with 8-iso PGA2 .
  • Dose-dependent effects : Use physiologically relevant concentrations (nM–pM range) and validate findings with genetic knockouts (e.g., PPAR-γ-deficient models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.